molecular formula C19H17FN2O5S2 B4939535 4-fluoro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide

4-fluoro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide

Cat. No.: B4939535
M. Wt: 436.5 g/mol
InChI Key: ZADHJFMTYSKRNM-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide, also known as FSBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FSBA is a sulfonamide derivative that can be synthesized through a multi-step process involving several chemical reactions.

Mechanism of Action

4-fluoro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide works by reacting with specific amino acids in proteins, particularly lysine and cysteine. The sulfonamide group in this compound reacts with the amine group in lysine, while the sulfonyl group reacts with the thiol group in cysteine. This reaction forms a covalent bond between this compound and the protein, which can be used for labeling and crosslinking.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins. The attachment of this compound to proteins does not significantly alter their structure or function. However, the introduction of this compound may affect the solubility and stability of proteins, which can impact their behavior in experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide is its specificity for lysine and cysteine residues in proteins. This specificity allows for the selective labeling and crosslinking of specific proteins and peptides. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, this compound has limitations in terms of its stability and solubility in aqueous solutions. Additionally, the covalent bond formed between this compound and proteins is irreversible, which can limit the flexibility of experiments.

Future Directions

There are several future directions for research involving 4-fluoro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide. One area of interest is the development of new labeling and crosslinking techniques using this compound. Researchers are also exploring the use of this compound in the study of protein-protein interactions and protein folding. Additionally, there is potential for the use of this compound in the development of new drugs and therapies. Further research is needed to fully understand the potential applications and limitations of this compound in scientific research.

Synthesis Methods

The synthesis of 4-fluoro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide involves several steps, including the reaction of 4-aminobenzenesulfonamide with 4-methoxybenzenesulfonyl chloride to form 4-{[(4-methoxyphenyl)amino]sulfonyl}benzenesulfonamide. This intermediate product is then reacted with 4-fluorobenzenesulfonyl chloride to form this compound. The final product is obtained through purification and isolation processes.

Scientific Research Applications

4-fluoro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has shown potential applications in scientific research, particularly in the field of biochemistry. One of the main uses of this compound is as a labeling agent for proteins and peptides. This compound can be attached to specific amino acids in proteins and peptides, allowing for their identification and characterization. This compound is also used as a crosslinking agent for proteins, which helps to study protein-protein interactions.

Properties

IUPAC Name

4-[(4-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O5S2/c1-27-17-8-4-15(5-9-17)21-29(25,26)19-12-6-16(7-13-19)22-28(23,24)18-10-2-14(20)3-11-18/h2-13,21-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADHJFMTYSKRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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